molecular formula C15H13N3O3S B3734221 methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate

methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate

Cat. No. B3734221
M. Wt: 315.3 g/mol
InChI Key: VJXCAKHBMDQMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of pyrimidine derivatives and is known for its various applications in the field of medicinal chemistry and biochemistry.

Mechanism of Action

Methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate acts as a competitive inhibitor of dihydrofolate reductase and thymidylate synthase, which are enzymes involved in DNA synthesis. It binds to the active site of these enzymes and prevents the formation of tetrahydrofolate and thymidylate, respectively. This leads to the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
Methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate has been shown to exhibit cytotoxicity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. Furthermore, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide and prostaglandin E2.

Advantages and Limitations for Lab Experiments

Methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate is a versatile compound that can be easily synthesized and modified to obtain various derivatives with potential biological activity. However, its cytotoxicity and potential side effects limit its use in vivo. Furthermore, its mechanism of action may not be specific to cancer cells, which may lead to unwanted side effects.

Future Directions

Future research on methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate can focus on the development of more specific inhibitors of dihydrofolate reductase and thymidylate synthase. It can also focus on the synthesis of derivatives with improved pharmacokinetic properties and reduced cytotoxicity. Furthermore, it can focus on the development of fluorescent probes for the detection of DNA damage and repair.

Scientific Research Applications

Methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate has been extensively used in scientific research due to its various applications. It has been used as a building block for the synthesis of various pyrimidine derivatives with potential biological activity. It has also been used as a probe to study the mechanism of action of various enzymes such as dihydrofolate reductase and thymidylate synthase. Furthermore, it has been used as a fluorescent probe to study the binding of small molecules to DNA.

properties

IUPAC Name

methyl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9(14(20)21-2)22-15-17-12(10-6-4-3-5-7-10)11(8-16)13(19)18-15/h3-7,9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXCAKHBMDQMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate
Reactant of Route 2
methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate
Reactant of Route 3
methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate
Reactant of Route 4
Reactant of Route 4
methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate
Reactant of Route 5
Reactant of Route 5
methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate
Reactant of Route 6
Reactant of Route 6
methyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.